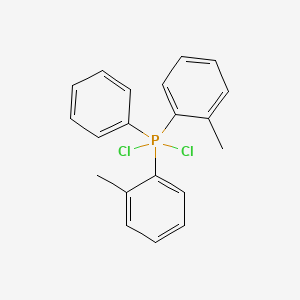
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three organic groups. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent with a corresponding chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often involves similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is also common in industrial settings. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Scientific Research Applications
Dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dichlorobis(2-methylphenyl)phenyl-lambda~5~-phosphane include other tertiary phosphines such as:
- Dichlorobis(triphenylphosphine)nickel(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(methyldiphenylphosphine)palladium(II)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of 2-methylphenyl groups. This unique structure can influence its reactivity and the types of complexes it forms with transition metals, making it suitable for specific catalytic applications .
Properties
CAS No. |
109974-77-8 |
|---|---|
Molecular Formula |
C20H19Cl2P |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
dichloro-bis(2-methylphenyl)-phenyl-λ5-phosphane |
InChI |
InChI=1S/C20H19Cl2P/c1-16-10-6-8-14-19(16)23(21,22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 |
InChI Key |
UKMJTAWROUMFIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)(C3=CC=CC=C3C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















